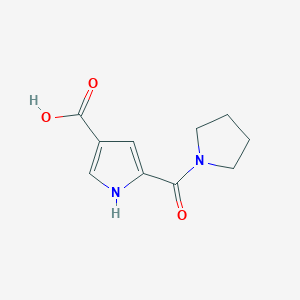![molecular formula C14H13F2N5O2 B2642725 7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 697230-18-5](/img/structure/B2642725.png)
7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C14H13F2N5O2 . It has a molecular weight of 321.28 g/mol . The compound is also known by other synonyms such as 697230-18-5 and AKOS001739592 .
Molecular Structure Analysis
The compound has a complex structure that includes a triazolo[1,5-a]pyrimidine core . The InChI string for the compound is "InChI=1S/C14H13F2N5O2/c1-7-10 (12 (17)22)11 (21-14 (20-7)18-6-19-21)8-4-2-3-5-9 (8)23-13 (15)16/h2-6,11,13H,1H3, (H2,17,22) (H,18,19,20)" . The Canonical SMILES for the compound is "CC1=C (C (N2C (=NC=N2)N1)C3=CC=CC=C3OC (F)F)C (=O)N" .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area of the compound is 95.1 Ų . The compound has a heavy atom count of 23 . The exact mass and monoisotopic mass of the compound are both 321.10373100 g/mol .
Scientific Research Applications
Biological and Antioxidant Activity
Research has demonstrated the synthesis of triazolopyrimidine derivatives, including compounds structurally related to the one , using the Biginelli protocol. These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the potential of triazolopyrimidine derivatives in therapeutic applications due to their biological activities (V. P. Gilava et al., 2020).
Supramolecular Chemistry
A study on pyrimidine derivatives explored their use as ligands in co-crystallization processes, forming complex 2D and 3D supramolecular architectures through hydrogen bonding. This research highlights the utility of pyrimidine derivatives in developing materials with potential applications in nanotechnology and material science (M. Fonari et al., 2004).
Antimicrobial Activity
Another study focused on the synthesis of novel N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were characterized and assessed for their antibacterial and antifungal activities, underscoring the potential of triazolopyrimidine derivatives as antimicrobial agents (J. H. Chauhan & H. Ram, 2019).
Antitumor Activity
A particular triazolopyrimidine compound, identified as TTI-237, was studied for its microtubule-active properties and demonstrated in vivo antitumor activity in mouse xenograft models. This research provides insight into the therapeutic potential of triazolopyrimidine derivatives in cancer treatment (C. Beyer et al., 2008).
properties
IUPAC Name |
7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-4-2-3-5-9(8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNSGOLQLDWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

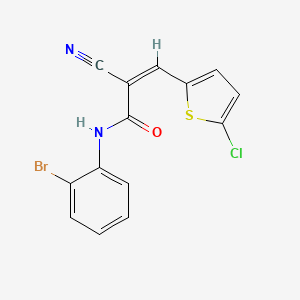

![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)
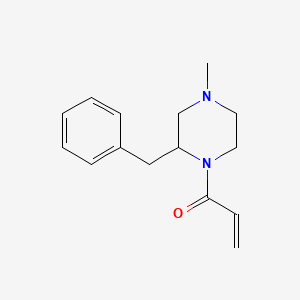

![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

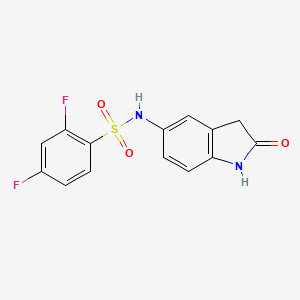
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
![5-ethyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
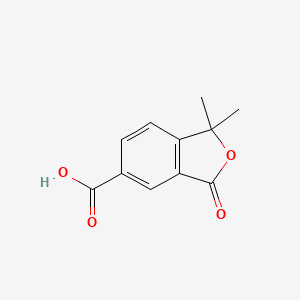
![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)
